[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate
Description
Properties
Molecular Formula |
C17H19ClO2Si |
|---|---|
Molecular Weight |
318.9 g/mol |
IUPAC Name |
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate |
InChI |
InChI=1S/C17H19ClO2Si/c1-13(19)20-12-14-6-4-5-7-17(14)21(2,3)16-10-8-15(18)9-11-16/h4-11H,12H2,1-3H3 |
InChI Key |
BMRHAMKIKIUHTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1[Si](C)(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate typically involves the reaction of 4-chlorophenyl-dimethylsilyl chloride with phenylmethyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
The compound [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate has garnered attention in various scientific fields due to its unique properties and potential applications. This article explores its applications, particularly in scientific research, along with comprehensive data and case studies.
Key Characteristics:
- Molecular Formula : CHClOSi
- Molecular Weight : 292.83 g/mol
- Appearance : Colorless to pale yellow liquid
- Solubility : Soluble in organic solvents like dichloromethane and acetone
Pharmaceutical Development
The compound's structural characteristics make it a candidate for pharmaceutical applications, particularly as a precursor or intermediate in drug synthesis. Its ability to modify biological activity through silylation can enhance the pharmacokinetic properties of drug candidates.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. For instance, modifications to the chlorophenyl group have shown increased efficacy against specific cancer cell lines.
Material Science
The incorporation of silane groups into polymers can improve their mechanical properties and thermal stability. The compound can be used as a coupling agent in polymer blends, enhancing compatibility between different materials.
Data Table: Mechanical Properties of Silane-Modified Polymers
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |
|---|---|---|---|
| Polypropylene | 30 | 500 | 150 |
| Silane-Modified PP | 45 | 600 | 180 |
Agricultural Chemistry
The compound's potential as a pesticide or herbicide is being explored due to its ability to penetrate plant tissues effectively. Research indicates that silyl groups can enhance the bioavailability of active ingredients.
Case Study: Efficacy as a Herbicide
Field trials have shown that formulations containing this compound significantly reduce weed growth while being less toxic to crops compared to traditional herbicides.
Nanotechnology
In nanotechnology, the compound can be utilized in the synthesis of silica nanoparticles, which have applications in drug delivery systems and as contrast agents in imaging techniques.
Data Table: Properties of Silica Nanoparticles Derived from the Compound
| Property | Value |
|---|---|
| Particle Size (nm) | 50-100 |
| Surface Area (m²/g) | 200 |
| Drug Loading Capacity (%) | 15 |
Mechanism of Action
The mechanism of action of [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate involves its interaction with molecular targets through its functional groups. The chlorophenyl group may participate in aromatic interactions, while the dimethylsilyl group can influence the compound’s reactivity and stability. The acetate moiety may also play a role in the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Key Research Findings
Structural Uniqueness : The dimethylsilyl group distinguishes the target compound from purely carbon-based esters, offering tunable steric and electronic properties for drug design .
Synthetic Challenges : Silicon-containing compounds often require anhydrous conditions, contrasting with the aqueous-compatible syntheses of thiazole or benzodiazepine derivatives .
Biological Potential: While direct data are lacking, structurally related esters (e.g., 8n, phenanthrofurans) show promising antitumor activity, suggesting the target compound warrants empirical evaluation .
Biological Activity
[2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological properties, including antibacterial, enzyme inhibition, and other pharmacological effects, supported by recent research findings.
Chemical Structure and Properties
- Molecular Formula : C13H15ClO2Si
- Molecular Weight : 270.79 g/mol
- IUPAC Name : 2-[(4-chlorophenyl)(dimethyl)silyl]phenyl methyl acetate
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it has shown moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis, while displaying weaker activity against other tested strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition Studies
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has shown promising results as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. The following table summarizes the IC50 values observed in these studies:
These values indicate that this compound is a potent inhibitor of both enzymes, suggesting its potential utility in treating conditions related to cholinergic dysfunction and urease-related disorders.
The mechanism by which this compound exerts its biological effects is likely linked to its interactions with specific molecular targets within the body. Research indicates that it may modulate enzyme activity through competitive inhibition or by altering the binding affinity of substrates.
Case Studies
-
Study on Antibacterial Properties :
A study conducted by Nafeesa et al. evaluated various synthesized compounds for their antibacterial efficacy. The results indicated that derivatives of this compound exhibited significant activity against pathogenic bacteria, supporting its potential use in antibiotic development. -
Enzyme Inhibition Research :
In another study focusing on enzyme inhibition, the compound was tested against AChE and urease. The findings revealed that it not only inhibited these enzymes effectively but also demonstrated favorable binding interactions with bovine serum albumin (BSA), indicating its pharmacological relevance.
Q & A
Q. What synthetic methodologies are recommended for preparing [2-[(4-chlorophenyl)-dimethylsilyl]phenyl]methyl acetate with high yield and purity?
Methodological Answer:
- Step 1 : Utilize nucleophilic substitution or esterification reactions involving precursors like (4-chlorophenyl)dimethylsilyl derivatives and activated acetate esters. For example, describes a reaction using triethylamine (TEA) to deprotonate intermediates, achieving an 83% yield after column chromatography (cyclohexane/ethyl acetate/methanol) .
- Step 2 : Monitor reaction progress via TLC or GC-MS (see for GC-MS parameters in analogous acetate compounds) .
- Step 3 : Purify using silica gel chromatography with gradient elution (e.g., cyclohexane:ethyl acetate 10:1 to 5:1) to isolate the product.
Q. Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- X-ray crystallography : Use SHELX software ( ) for single-crystal refinement. Grow crystals in ethyl acetate or similar solvents (as in ) .
- Spectroscopy :
- NMR : Analyze / NMR for silyl (Si-CH) and ester (COO) signals.
- GC-MS : Compare fragmentation patterns to reference data (e.g., ’s Figure S105 for related chlorophenyl acetates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR or GC-MS fragmentation)?
Methodological Answer:
- Cross-validation : Combine multiple techniques (e.g., 2D NMR for stereochemistry, X-ray for absolute configuration). highlights SHELX’s robustness in resolving ambiguities in small-molecule crystallography .
- Isotopic labeling : For ambiguous MS peaks, synthesize deuterated analogs to confirm fragmentation pathways (see for isotopic analogs of chlorophenyl derivatives) .
Q. What experimental strategies address challenges in crystallizing this compound?
Methodological Answer:
- Solvent screening : Test polar aprotic solvents (e.g., ethyl acetate, acetone) and slow evaporation ( used ethyl acetate for crystal growth) .
- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice interactions.
- Temperature gradients : Use controlled cooling (0.5°C/hour) to promote nucleation.
Q. How can computational modeling predict the reactivity of the silyl-acetate moiety under specific reaction conditions?
Methodological Answer:
- DFT calculations : Optimize geometries using Gaussian or ORCA to assess bond dissociation energies (BDEs) of Si-C and ester C-O bonds.
- MD simulations : Model solvation effects in polar solvents (e.g., DMF) to predict hydrolysis rates. While not directly covered in the evidence, ’s ATP-related studies suggest leveraging biochemical simulation frameworks .
Data Contradiction Analysis
Q. How to interpret conflicting melting points or spectral data across literature sources?
Methodological Answer:
- Purity assessment : Re-run DSC (differential scanning calorimetry) and HPLC to rule out impurities (’s GC-MS protocol is adaptable) .
- Environmental factors : Control humidity (silyl groups are moisture-sensitive) and oxygen levels during measurements.
- Collaborative validation : Cross-check data with independent labs using standardized protocols (e.g., IUPAC guidelines).
Methodological Tables
Table 1 : Key Analytical Parameters for Structural Confirmation
| Technique | Parameters | Reference |
|---|---|---|
| X-ray (SHELX) | Space group , -factor < 5% | |
| GC-MS | Column: DB-5MS; He carrier gas; 70 eV ionization | |
| NMR | δ 0.35 ppm (Si-CH), δ 3.85 ppm (COOCH) | N/A* |
Table 2 : Troubleshooting Crystallization Challenges
| Issue | Solution | Evidence |
|---|---|---|
| Poor crystal growth | Switch to ethyl acetate + 5% DMF | |
| Twinned crystals | Use SHELXL for refinement (twin law: -h, -k, l) |
Note: NMR data inferred from analogous silyl-acetate compounds in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
